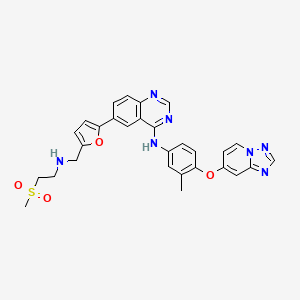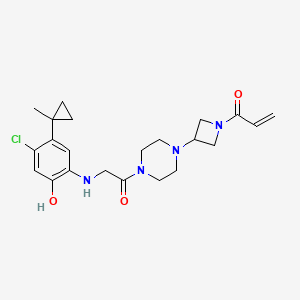
AT9283
Übersicht
Beschreibung
AT9283 ist ein kleinmolekularer, multitarget-Kinase-Inhibitor, der von Astex Therapeutics zur Behandlung von Krebs entwickelt wurde. Es ist besonders bekannt für seine potente Aktivität gegen Aurora A- und Aurora B-Kinasen sowie Janus-Kinase 2, Janus-Kinase 3 und ABL-Kinase (T315I-Mutation) . Diese Verbindung hat signifikante antiproliferative Wirkungen auf verschiedene Krebszelllinien gezeigt, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Biochemische Analyse
Biochemical Properties
AT9283 interacts with several enzymes and proteins, primarily Aurora A and B kinases, and JAK2/3 . Aurora kinases play a key role in mitotic checkpoint control in cell division . Both Aurora A and B are over-expressed in many human tumors and are believed to be excellent targets for anti-cancer therapy .
Cellular Effects
This compound has been shown to significantly decrease the cell viability of both tyrosine kinase inhibitor (TKI)-sensitive and TKI-resistant chronic myeloid leukemia (CML) cells . It increases the cell population in the G2/M phase and induces apoptosis . In multiple myeloma (MM) cell lines, this compound treatment resulted in increased G2/M phase and polyploidy consistent with failed cytokinesis (associated with Aurora kinase B inhibition) confirmed by immunofluorescence assay .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of Aurora A and B kinases and JAK2/3 . It inhibits the expression of Aurora A, Aurora B, and downstream Histone H3 phosphorylation . It is also a potent inhibitor of the Aurora A and B kinases and has been shown to arrest tumor growth in a range of tumor models .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in MM cell lines, the induction of apoptosis assessed by Annexin V + PI + staining peaked at 48 - 72 hours with associated caspase-8/-9 cleavage .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a mouse xenograft model of mantle cell lymphoma (MCL), this compound (10 and 15 mg/kg) or docetaxel (10 mg/kg) alone had modest anti-tumor activity (10-20% tumor growth inhibition). This compound plus docetaxel demonstrated a statistically significant tumor growth inhibition of >60% over control .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to cell division and growth. It inhibits the Aurora A and B kinases, which play a key role in mitotic checkpoint control in cell division .
Subcellular Localization
Given that it targets Aurora kinases, which are involved in mitotic spindle formation, it is likely that this compound localizes to the mitotic spindle during cell division .
Vorbereitungsmethoden
Die Synthese von AT9283 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 1-Cyclopropyl-3-[3-(5-Morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-Harnstoff . Der Syntheseweg umfasst typischerweise:
Bildung des Benzimidazol-Kerns: Dies beinhaltet die Kondensation von o-Phenylendiamin mit einem Carbonsäurederivat.
Einführung des Pyrazolrings: Dieser Schritt beinhaltet die Cyclisierung eines Hydrazinderivats mit einem Diketon.
Anlagerung der Morpholin-Gruppe: Dies wird durch nucleophile Substitutionsreaktionen erreicht.
Endgültige Zusammenstellung: Der letzte Schritt beinhaltet die Kupplung der Benzimidazol- und Pyrazol-Zwischenprodukte mit einem Harnstoffderivat unter spezifischen Reaktionsbedingungen.
Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Optimierung des oben genannten Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
AT9283 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen im this compound-Molekül zu modifizieren.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind in der Synthese und Modifikation von this compound häufig.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
AT9283 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: This compound hat potente antiproliferative Wirkungen auf verschiedene Krebszelllinien gezeigt, einschließlich solcher, die gegen andere Tyrosinkinase-Inhibitoren resistent sind.
Zellzyklusstudien: Als Inhibitor von Aurora-Kinasen wird this compound verwendet, um die Rolle dieser Kinasen bei der Zellzyklusregulation und Mitose zu untersuchen.
Signaltransduktionsforschung: This compound wird verwendet, um die Signalwege zu untersuchen, an denen Janus-Kinasen und ABL-Kinase beteiligt sind, und bietet Einblicke in ihre Rolle bei Krebs und anderen Krankheiten.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es mehrere Kinasen hemmt, die an Zellteilung und Signaltransduktion beteiligt sind. Die primären molekularen Zielstrukturen von this compound sind Aurora A- und Aurora B-Kinasen, die eine entscheidende Rolle bei der Kontrolle des mitotischen Kontrollpunkts und der Cytokinese spielen . Durch die Hemmung dieser Kinasen stört this compound den normalen Verlauf der Mitose, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Darüber hinaus hemmt this compound Janus-Kinase 2, Janus-Kinase 3 und ABL-Kinase (T315I-Mutation), was zu seinen antiproliferativen Wirkungen beiträgt .
Wirkmechanismus
AT9283 exerts its effects by inhibiting multiple kinases involved in cell division and signal transduction. The primary molecular targets of this compound are Aurora A and Aurora B kinases, which play crucial roles in mitotic checkpoint control and cytokinesis . By inhibiting these kinases, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound inhibits Janus kinase 2, Janus kinase 3, and ABL kinase (T315I mutation), further contributing to its antiproliferative effects .
Vergleich Mit ähnlichen Verbindungen
AT9283 ist einzigartig in seiner Fähigkeit, mehrere Kinasen mit hoher Potenz zu hemmen. Ähnliche Verbindungen umfassen:
VX-680 (MK-0457): Ein weiterer Aurora-Kinase-Inhibitor mit ähnlichen antiproliferativen Wirkungen, aber unterschiedlicher Kinase-Selektivität.
Danusertib (PHA-739358): Ein multitarget-Kinase-Inhibitor mit Aktivität gegen Aurora-Kinasen und andere Zielstrukturen.
Barasertib (AZD1152): Ein selektiver Aurora B-Kinase-Inhibitor mit potenter Antikrebsaktivität.
Im Vergleich zu diesen Verbindungen hat this compound ein breiteres Spektrum der Kinase-Hemmung, was es zu einem vielseitigen Werkzeug für die Krebsforschung und -therapie macht .
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPPWBBNUVNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026047 | |
| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AT9283 is an inhibitor of mitosis (cell division) and is the second most progressed drug candidate in the Astex portfolio of novel molecularly targeted cancer drugs. All of Astex’s current products have been discovered internally using its proprietary drug discovery approach. AT9283 is a potent inhibitor of the Aurora A and B kinases and has been shown to arrest tumour growth in a range of tumour models. Aurora kinases play a key role in mitotic checkpoint control in cell division. Both Aurora A and B are over-expressed in many human tumours and are believed to be excellent targets for anti-cancer therapy. | |
| Record name | AT9283 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
896466-04-9 | |
| Record name | AT-9283 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AT9283 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AT-9283 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAV9KYN9WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)


![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)






